2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a heterocyclic compound that features both benzodiazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the formation of the benzodiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzodiazole ring. The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies might be employed to scale up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the thiophene moiety can enhance the compound’s electronic properties, facilitating its binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde: Another heterocyclic compound with a benzotriazole ring.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethylamine: A similar compound with a methyl group on the benzodiazole ring.
[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl][1-(thiophen-2-yl)ethyl]amine: A related compound with a different substitution pattern on the thiophene ring
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to its specific combination of benzodiazole and thiophene moieties, which confer distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(16-7-5-12-6-8-20-10-12)9-18-11-17-13-3-1-2-4-14(13)18/h1-4,6,8,10-11H,5,7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCDFNITDWKOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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